6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features both bromine and chlorine substituents on a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of a pyrrolopyrimidine precursor. One common method includes the bromination and chlorination of pyrrolo[3,2-d]pyrimidine using bromine and chlorine sources under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Cross-Coupling Reactions: Palladium or copper catalysts are often used in the presence of ligands and bases to facilitate the coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative .
Scientific Research Applications
6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules with potential anticancer, antiviral, and antibacterial properties.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular targets.
Material Science: It can be incorporated into organic electronic materials and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but lacks the bromine substituent.
5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a tosyl group in addition to the bromine and chlorine substituents.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and enhances its potential as a versatile building block in drug discovery .
Properties
IUPAC Name |
6-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPTWTNEWAVBBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1N=CN=C2Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716576 |
Source
|
Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-93-4 |
Source
|
Record name | 6-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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